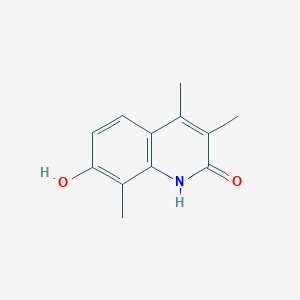

7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one

Description

7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one is a substituted dihydroquinolinone derivative characterized by a hydroxy group at position 7 and methyl groups at positions 3, 4, and 6. The methyl substituents likely influence its solubility, crystallinity, and biological activity compared to simpler derivatives.

Properties

IUPAC Name |

7-hydroxy-3,4,8-trimethyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-6-7(2)12(15)13-11-8(3)10(14)5-4-9(6)11/h4-5,14H,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMZZJHQNMPPRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC2=C1C=CC(=C2C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one involves the reaction of 3-chloro-N-(3-hydroxyphenyl)propionamide with aluminum trichloride and N,N-dimethylacetamide. The reaction is carried out at 150°C for 5 hours, followed by the addition of ice water and further heating to 90°C. The resulting product is then purified through column chromatography to obtain a high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinolinone derivatives.

Reduction: Reduction reactions can convert it into different hydroquinolinone derivatives.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various quinolinone and hydroquinolinone derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Industry: The compound is used in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one involves its interaction with various molecular targets. It is known to act as a weak inhibitor of monoamine oxidase A (MAO-A), with an IC50 value of 183 μM. This inhibition affects the breakdown of neurotransmitters, thereby influencing neurological functions. The compound does not significantly affect monoamine oxidase B (MAO-B) .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their functional group variations:

Key Observations :

- Methyl Groups: The 3,4,8-trimethyl substitution in the target compound likely increases steric bulk and lipophilicity compared to non-methylated analogs like 7-hydroxy-3,4-dihydroquinolin-2-one. This could enhance blood-brain barrier penetration, making it relevant for neuroactive drug development .

Comparison with Other Dihydroquinolinones

- 4,4-Dimethyl Derivatives : Synthesized via cyclocondensation or alkylation, emphasizing substituent positioning .

- Triazole/Oxadiazole Hybrids : Built via click chemistry (e.g., compound 8f in ) .

Crystallographic and Stability Data

- 7-Hydroxy-3,4-dihydroquinolin-2-one Dihydrate: Forms a 3D hydrogen-bonded network (space group P2₁/c) with O–H···O and N–H···O interactions .

- SHELX Refinement: Widely used for small-molecule crystallography, applicable to structural validation of dihydroquinolinones .

Biological Activity

7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one is a compound belonging to the quinoline family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activities, including antitumor properties, antimicrobial effects, and potential applications in drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure contributes to its unique interactions with biological targets.

Antitumor Activity

Research has indicated that derivatives of dihydroquinoline compounds exhibit significant antitumor effects. Specifically, studies have shown that this compound demonstrates promising inhibitory activity against various cancer cell lines. For instance:

- Inhibition of Protein Kinases : In vitro studies have reported that this compound can inhibit key protein kinases associated with cancer progression. Notably, it showed IC50 values ranging from 0.25 to 0.78 µM against NPM1-ALK and JAK3 kinases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted its effectiveness against Leishmania donovani, the causative agent of leishmaniasis:

- Antileishmanial Effects : The compound exhibited potent activity against both promastigote and amastigote forms of the parasite. The mechanism of action appears to involve apoptosis-like processes in the parasites .

Antioxidant Properties

The antioxidant capacity of this compound has been assessed through various assays:

| Assay Type | Result (IC50) |

|---|---|

| DPPH Radical Scavenging | 45 µg/mL |

| ABTS Radical Scavenging | 30 µg/mL |

These results indicate a moderate antioxidant potential that may contribute to its overall therapeutic profile.

Study on Antitumor Activity

A detailed study focused on the synthesis and evaluation of various quinoline derivatives revealed that this compound displayed significant cytotoxicity against several cancer cell lines. The study utilized ELISA techniques to quantify the inhibitory effects on protein kinases .

Synergistic Effects with Other Drugs

Another important finding was the synergistic effect observed when combining this compound with miltefosine in treating Leishmania infections. The combination therapy resulted in enhanced efficacy compared to either drug alone .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one, and how can purity be optimized?

- Methodology : Start with a substituted phenyl-ethylamine precursor (e.g., 2-(3,4-dimethoxyphenyl)-ethylamine) and perform sequential reactions:

- Cyclization : Use aldehydes under acidic or thermal conditions to form the dihydroquinolinone core .

- Reduction : Employ NaBH₄ or LiAlH₄ to reduce intermediates, ensuring inert atmospheres (N₂/Ar) to prevent oxidation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity. Monitor by TLC and confirm via ¹H NMR (e.g., δ 6.8–7.2 ppm for aromatic protons) .

Q. How should researchers characterize the structural and thermal properties of this compound?

- Analytical Workflow :

- X-ray Crystallography : Resolve crystal structure (monoclinic system, space group P2₁/c) to confirm substituent positions and hydrogen-bonding networks .

- Thermal Analysis : Determine melting point (233–237°C) via differential scanning calorimetry (DSC) .

- Spectroscopy : Use ESI-MS (m/z 163.17 [M+H]⁺) and FT-IR (C=O stretch at ~1680 cm⁻¹) for molecular validation .

Q. What are the key solubility and stability considerations for handling this compound?

- Solubility : Sparingly soluble in water; dissolves in polar aprotic solvents (DMF, DMSO) or methanol. Pre-saturate solvents with N₂ to prevent degradation .

- Stability : Store at –20°C in amber vials. Avoid prolonged exposure to light or oxygen, as the hydroxyl group may oxidize to a quinone derivative .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Approach :

- Docking Studies : Use AutoDock Vina to predict binding affinity to dopamine D₂ receptors (target for antipsychotics). Focus on the hydroxyl and methyl groups as key pharmacophores .

- QSAR Analysis : Correlate logP values (calculated via ChemDraw) with blood-brain barrier permeability .

- Validation : Synthesize top candidates (e.g., halogenated analogs) and test in vitro receptor-binding assays .

Q. What strategies resolve contradictions in NMR or MS data during structural elucidation?

- Case Study : If ESI-MS shows m/z 179.1 instead of 163.17, check for:

- Adduct Formation : Sodium ([M+Na]⁺) or potassium adducts in MS .

- Tautomerism : Keto-enol tautomers may shift ¹H NMR peaks (e.g., δ 10–12 ppm for enolic OH) .

- Resolution : Use deuterated DMSO in NMR to stabilize tautomers; re-run MS with formic acid to suppress adducts .

Q. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?

- Parameters :

- Temperature : Lower reaction temperatures (0–5°C) reduce side reactions during cyclization .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) to improve regioselectivity .

Critical Analysis of Contradictory Evidence

- Synthetic Routes : proposes aldehydes for cyclization, while uses reductive amination. Researchers should compare yields and scalability for their target application .

- Biological Targets : While links the compound to antipsychotic intermediates, emphasizes anticancer potential. Cross-disciplinary assays (e.g., cytotoxicity and neurotransmitter receptor binding) are recommended to clarify dual activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.